molecular formula C17H17F2N5O3S B10933332 N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B10933332
M. Wt: 409.4 g/mol
InChI Key: ZAIBSVRACHPWGW-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluoromethoxy, methylphenyl, pyrazolylmethyl, and oxadiazolylsulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the difluoromethoxy-methylphenyl intermediate: This step involves the reaction of 4-(difluoromethoxy)-2-methylphenol with appropriate reagents under controlled conditions.

    Synthesis of the pyrazolylmethyl-oxadiazole intermediate: This involves the reaction of 5-methyl-1H-pyrazole with other reagents to form the oxadiazole ring.

    Coupling of intermediates: The final step involves coupling the two intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy and methylphenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide shares structural similarities with other compounds containing difluoromethoxy, methylphenyl, pyrazolylmethyl, and oxadiazolylsulfanyl groups.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17F2N5O3S

Molecular Weight

409.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-2-methylphenyl]-2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H17F2N5O3S/c1-10-7-12(26-16(18)19)3-4-13(10)21-14(25)9-28-17-23-22-15(27-17)8-24-11(2)5-6-20-24/h3-7,16H,8-9H2,1-2H3,(H,21,25)

InChI Key

ZAIBSVRACHPWGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC(F)F)C

Origin of Product

United States

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